molecular formula C17H8F12N2O B1605647 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea CAS No. 3824-74-6

1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea

Cat. No.: B1605647
CAS No.: 3824-74-6
M. Wt: 484.24 g/mol
InChI Key: YGCOMBKZFUMALE-UHFFFAOYSA-N
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Description

1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea (CAS 3824-74-6), also known as Schreiner’s urea (SU) , is a symmetrical N,N'-diarylurea characterized by its two 3,5-bis(trifluoromethyl)phenyl substituents. This compound has garnered attention for its dual roles in organic synthesis and biomedical applications. Structurally, its electron-deficient aromatic rings and urea backbone enable strong hydrogen-bonding interactions, making it a potent catalyst in regioselective reactions . In biomedical contexts, it acts as an activator of the eIF2α kinase heme-regulated inhibitor (HRI), reducing cancer cell proliferation by disrupting translation initiation . Additionally, it synergizes with fluoride to enhance antibacterial and antibiofilm activity against Staphylococcus aureus .

Properties

IUPAC Name

1,3-bis[3,5-bis(trifluoromethyl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H8F12N2O/c18-14(19,20)7-1-8(15(21,22)23)4-11(3-7)30-13(32)31-12-5-9(16(24,25)26)2-10(6-12)17(27,28)29/h1-6H,(H2,30,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGCOMBKZFUMALE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)NC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H8F12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20333044
Record name 1,3-bis[3,5-bis(trifluoromethyl)phenyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20333044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

484.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3824-74-6
Record name 1,3-bis[3,5-bis(trifluoromethyl)phenyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20333044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Classical Synthesis via Isocyanate Intermediates Using Phosgene or Phosgene Equivalents

The most traditional and widely used approach to synthesize symmetrical urea derivatives such as 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea involves the reaction of amines with phosgene or safer phosgene substitutes like triphosgene (bis(trichloromethyl)carbonate). The reaction proceeds through the formation of an isocyanate intermediate, which subsequently reacts with a second equivalent of amine to yield the symmetrical urea.

  • Reaction Scheme:

    • The amine, 3,5-bis(trifluoromethyl)aniline, reacts with phosgene or triphosgene in the presence of a base (e.g., triethylamine) to form the corresponding isocyanate intermediate.

    • The isocyanate intermediate then reacts with a second equivalent of the same amine to form this compound.

  • Advantages:

    • High efficiency and yields for symmetrical ureas.

    • Well-established protocols in pharmaceutical and material chemistry.

  • Safety Considerations:

    • Phosgene is highly toxic; triphosgene is preferred due to its solid state and safer handling, though it still requires careful precautions.
  • Example:

    Similar methodologies have been used to prepare related urea derivatives, with purification typically by column chromatography or recrystallization to achieve high purity.

Synthesis via Carbonyldiimidazole (CDI) and Carbamoylimidazolium Salts

Modern alternatives to phosgene include the use of carbonyldiimidazole (CDI), which reacts with amines to form reactive intermediates that can be converted to ureas.

  • Method:

    • CDI reacts with 3,5-bis(trifluoromethyl)aniline to form an imidazolyl carbamate intermediate.

    • This intermediate reacts with a second equivalent of the amine or another nucleophile to form the urea.

  • Carbamoylimidazolium salts can be formed by alkylation of the imidazolyl carbamates and serve as effective carbamoyl transfer reagents.

  • Benefits:

    • Avoids the use of toxic phosgene.

    • Mild reaction conditions.

    • Good yields and purity.

  • Limitations:

    • Less reactive with poorly nucleophilic aromatic amines unless converted to anilide anions by strong bases (e.g., n-BuLi).
  • Reference:

    This method has been demonstrated to efficiently produce symmetrical and unsymmetrical ureas, including those with aromatic substituents.

Hofmann Rearrangement and Oxidative Coupling Methods

An alternative approach involves the Hofmann rearrangement of amides to generate isocyanate intermediates in situ, which then react with amines to form ureas.

  • Procedure:

    • Aromatic amides are treated with oxidants such as PhI(OAc)2 (iodobenzene diacetate) in the presence of bases and amines.

    • This leads to the formation of isocyanate intermediates via rearrangement.

    • Subsequent reaction with amines yields the urea derivative.

  • Application:

    • This method allows the synthesis of unsymmetrical urea derivatives but can be adapted for symmetrical ureas by using the same amine.
  • Reaction Conditions:

    • Typically performed at elevated temperatures (~80 °C) for extended times (~18 hours).

    • Purification by chromatography.

  • Relevance to this compound:

    • Given the aromatic amine starting material, this method is applicable for its synthesis, especially when phosgene-free routes are desired.

Aminolysis of Urethane Derivatives

Urethane intermediates derived from carbonates or chloroformates can undergo aminolysis to form ureas.

  • Method:

    • The urethane derivative of 3,5-bis(trifluoromethyl)phenyl amine is prepared by reaction with carbonates or chloroformates.

    • Aminolysis with a second equivalent of amine leads to the formation of the urea.

  • Advantages:

    • Mild conditions.

    • Good yields with appropriate leaving groups.

  • Example:

    • Indoline addition to phenylcarbamate analogs has yielded ureas in high purity and yield, suggesting this method’s applicability.

Use of Safer Phosgene Substitutes and Carbonylation Reactions

Recent advances include the use of safer phosgene substitutes such as S-methyl dithiocarbonate and bis(2,2,2-trifluoroethyl) carbonate for urea synthesis.

  • Key Points:

    • S-methyl dithiocarbonate enables in-water carbonylation of amines to ureas with excellent yields.

    • Bis(2,2,2-trifluoroethyl) carbonate reacts regioselectively with amines to form carbamates, which upon further reaction yield ureas.

  • Benefits:

    • Environmentally friendly.

    • Avoids toxic reagents.

    • High regioselectivity and functional group tolerance.

  • Potential Application:

    • Given the trifluoromethyl substitution, these methods are promising for synthesizing this compound under mild and safe conditions.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations/Notes
Phosgene/Triphosgene Route Phosgene or triphosgene, amine, base High yield, well-established Toxic reagents, safety concerns
Carbonyldiimidazole (CDI) CDI, amine, base Phosgene-free, mild conditions Less reactive with aromatic amines unless activated
Hofmann Rearrangement Amide, PhI(OAc)2, base, amine, 80 °C, 18 h Phosgene-free, versatile Longer reaction times, purification needed
Aminolysis of Urethane Urethane intermediate, amine, reflux Mild, good yields Requires preparation of urethane intermediate
Safer Phosgene Substitutes S-methyl dithiocarbonate, bis(trifluoroethyl) carbonate Environmentally friendly, selective Newer methods, less widely adopted
Nanoprecipitation (Formulation) PLGA, acetonitrile, polysorbate 80 Useful for formulation, not synthesis Not a synthetic method for the urea itself

Chemical Reactions Analysis

Types of Reactions

1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include bases such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in substitution reactions, the trifluoromethyl groups may be replaced by other functional groups, leading to a variety of substituted urea derivatives .

Scientific Research Applications

Table 1: Synthesis Overview

StepReactionConditions
1Reaction of aniline with phosgeneControlled temperature
2Formation of isocyanate intermediateInert atmosphere
3Reaction with another aniline moleculeModerate temperature

Chemistry

In organic chemistry, 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea acts as a catalyst in various reactions. Its ability to form strong hydrogen bonds allows it to stabilize transition states effectively. This property is particularly useful in promoting organic transformations.

Case Study : Research by Schreiner's group highlights the use of thiourea derivatives in catalysis, demonstrating their efficiency in activating substrates through hydrogen bonding mechanisms .

Biology

The compound has shown potential antibacterial properties, particularly against oral pathogens when combined with fluoride. Studies indicate that its structural features enhance biological activity, making it a candidate for developing antimicrobial agents.

Case Study : A study published in Nature investigated a series of urea derivatives, including those with trifluoromethyl substitutions, revealing increased efficacy against antibiotic-resistant bacteria .

Medicine

Research into the medicinal applications of this compound focuses on its interactions with biological molecules. Its ability to form hydrogen bonds suggests potential for drug development targeting specific proteins or enzymes.

Case Study : Investigations into urea derivatives have shown promise as anticancer agents due to their ability to induce apoptosis in cancer cells .

Industrial Applications

This compound is utilized in the development of advanced materials and coatings due to its stability and reactivity. Its unique properties make it suitable for applications requiring high chemical stability and performance.

Table 2: Industrial Uses

ApplicationDescription
Advanced MaterialsUsed in coatings and polymer formulations
CatalystsEmployed in industrial chemical reactions
Drug DevelopmentPotential use in pharmaceuticals

Table 3: Comparison of Compounds

Compound NameKey Feature
1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thioureaContains sulfur; used as catalyst
3,5-Bis(trifluoromethyl)phenyl isothiocyanateIsothiocyanate group present
3,5-Bis(trifluoromethyl)anilinePrecursor for urea derivative

Mechanism of Action

The mechanism of action of 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea involves its ability to form strong hydrogen bonds with various substrates. This property allows it to stabilize transition states and activate substrates in catalytic reactions. In biological systems, it enhances the retention of fluoride ions within cells, thereby increasing the antibacterial efficacy of fluoride .

Comparison with Similar Compounds

Table 1: ¹H NMR Comparison of DPUD Series

Compound Name Substituent Positions ¹H NMR (δ, ppm) Solvent
1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea (DPUD-1) 3,5-CF₃ 9.75 (s, 2H), 8.19 (s, 4H), 7.72 (s, 2H) DMSO
1,3-Bis[4-(trifluoromethyl)phenyl]urea (DPUD-2) 4-CF₃ 7.59–7.51 (m, 8H), 6.91 (s, 2H) Chloroform-d
1,3-Bis[2-(trifluoromethyl)phenyl]urea (DPUD-3) 2-CF₃ 8.68 (s, 2H), 7.77–7.28 (m, 8H) Chloroform-d

Key Observations :

  • DPUD-1 exhibits sharp singlet peaks (δ 9.75, 8.19) due to symmetrical 3,5-CF₃ substitution, which minimizes steric hindrance and maximizes electron withdrawal .
  • DPUD-2 shows multiplet aromatic signals (δ 7.59–7.51) from para-substituted CF₃ groups, reducing symmetry.
  • DPUD-3 ’s ortho-CF₃ groups create complex splitting patterns (δ 7.77–7.28), indicative of hindered rotation .

Solubility and Bioactivity: Symmetrical vs. Hybrid Ureas

Symmetrical N,N'-diarylureas like DPUD-1 face solubility challenges due to hydrophobicity. and describe optimization strategies:

Table 2: Bioactivity and Solubility Modifications

Compound Type Example Substituents Solubility Biological Activity (IC₅₀) Key Application
Symmetrical Ureas 3,5-CF₃ (DPUD-1) Low ~1–5 µM Anticancer (HRI activation)
3,4-Dichlorophenyl Moderate ~10–50 µM Anticancer
Non-symmetrical Hybrid Ureas 3,5-CF₃ + 3-hydroxy-tolyl Improved ~5–20 µM Anticancer (optimized)

Key Findings :

  • DPUD-1’s high electron-withdrawing 3,5-CF₃ groups enhance HRI activation potency (IC₅₀ ~1–5 µM) but limit solubility .
  • Hybrid ureas, such as those combining 3,5-CF₃ with polar 3-hydroxy-tolyl moieties, retain bioactivity while improving solubility via O-alkylation .

Antimicrobial Activity Compared to Fluoride Adjuvants

DPUD-1 enhances fluoride’s antibacterial effects by targeting fluoride ion exporters in S. aureus:

  • Synergy with Fluoride : DPUD-1 reduces biofilm biomass by >50% at 10 µM when combined with fluoride, outperforming standalone fluoride treatments .
  • Mechanistic Advantage: Unlike nonspecific biocides, DPUD-1 disrupts bacterial membrane transport systems, offering a targeted approach .

Biological Activity

1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea (BPU) is a compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article delves into the mechanisms, effects, and research findings associated with BPU, supported by relevant case studies and data tables.

1. Chemical Structure and Properties

  • Chemical Formula : C17_{17}H8_{8}F12_{12}N2_2O
  • Molecular Weight : 484.24 g/mol
  • CAS Number : 3824-74-6

The structure of BPU features two trifluoromethyl-substituted phenyl groups linked by a urea moiety, which significantly influences its biological activity.

Target of Action : BPU primarily targets the human ether-a-go-go-related gene (HERG) potassium channels, which play a crucial role in cardiac repolarization and neuronal signaling.

Mode of Action :

  • BPU activates HERG channels by stabilizing negative charges in transition states through double hydrogen bonding.
  • It influences potassium ion flow, essential for repolarization during cardiac action potentials.

3.1 Antimicrobial Activity

BPU has shown promising results against various bacterial strains, particularly Streptococcus mutans and Staphylococcus aureus.

  • Inhibition of S. mutans :
    • BPU inhibited planktonic growth and biofilm formation.
    • It is believed to disrupt bacterial membranes, facilitating fluoride uptake and retention .
    • Transcriptomic analysis indicated alterations in stress response and nitrogen metabolism in treated S. mutans cells .
  • Synergistic Effects with Fluoride :
    • When combined with fluoride, BPU enhances antibacterial efficacy against S. aureus, promoting the retention of fluoride ions within cells.
    • This combination was effective in reducing established biofilms .

3.2 Anticancer Potential

BPU has been identified as an activator of the eIF2α kinase heme-regulated inhibitor, which plays a role in translation initiation.

  • Mechanism :
    • It reduces the formation of the eIF2·GTP·tRNA complex, inhibiting cancer cell proliferation.
    • Studies indicate that BPU may alter gene expression patterns associated with cancer cell growth .

4. Case Studies and Research Findings

StudyFocusKey Findings
Wu et al. (2020) Inhibition of S. mutansBPU inhibits growth and biofilm formation; alters gene expression related to EPS synthesis.
Liao et al. (2023) Antimicrobial effectsBPU enhances fluoride toxicity; disrupts bacterial membranes for improved fluoride uptake.
ResearchGate Study (2024) Synergistic effectsBPU increases effectiveness of fluoride against S. aureus; promotes fluoride ion retention.
PMC Study (2011) Cancer cell inhibitionActivates eIF2α kinase; inhibits translation initiation leading to reduced cancer cell proliferation.

5. Conclusion

This compound exhibits significant biological activity through its interactions with potassium channels and its antimicrobial properties against key bacterial pathogens. Its potential as an anticancer agent further underscores its importance in therapeutic applications. Continued research is essential to fully elucidate its mechanisms and optimize its use in clinical settings.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea and its derivatives?

  • Methodological Answer : The compound is synthesized via condensation reactions between aryl isocyanates and amines. For derivatives, a common approach involves reacting 1-(3,5-bis(trifluoromethyl)phenyl)-3-(2-hydroxyethyl)urea with reactive intermediates like chlorotetrazines under inert conditions, followed by purification via silica gel chromatography using gradients of petroleum ether/ethyl acetate (e.g., 90:10 to 60:40) . Electron-deficient aryl groups require careful handling due to their sensitivity to moisture and oxidizing agents.

Q. How should researchers safely handle and store this compound?

  • Methodological Answer : Store the compound sealed in dry conditions at 2–8°C to prevent degradation. Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory due to its hazards (H315: skin irritation, H319: eye irritation). Avoid contact with incompatible materials like strong oxidizers, and always consult safety data sheets (SDS) for spill protocols .

Q. What analytical techniques are used to characterize this compound and its derivatives?

  • Methodological Answer : Nuclear magnetic resonance (NMR; 1H, 13C, 19F) is critical for structural confirmation, with chemical shifts for trifluoromethyl groups typically appearing at ~δ -63 ppm in 19F NMR. High-resolution mass spectrometry (HRMS) validates molecular weight, while UV/Vis and fluorescence spectroscopy assess electronic properties. Thin-layer chromatography (TLC) monitors reaction progress .

Advanced Research Questions

Q. What mechanistic role does this compound play in accelerating ring-opening polymerization (ROP) of α-amino acid N-substituted N-carboxyanhydrides (NNCAs)?

  • Methodological Answer : As a hydrogen-bond-donating organocatalyst, it stabilizes transition states during ROP by interacting with the carbonyl oxygen of NNCAs, lowering activation energy. Kinetic studies using 1H NMR or size-exclusion chromatography (SEC) can track monomer conversion and polymer molecular weight distributions. Optimal catalyst loading (5–10 mol%) and solvent polarity (e.g., dichloromethane) are critical for high polymerization rates and control over polypeptoid architectures .

Q. How does structural modification of N,N’-diarylureas influence their bioactivity as eIF2α kinase activators?

  • Methodological Answer : Symmetrical substitution with electron-withdrawing groups (e.g., trifluoromethyl) enhances binding to the kinase’s hydrophobic pocket, as shown in ternary complex reporter gene assays. Non-symmetrical hybrids, such as combining hydrophobic aryl moieties with polar 3-hydroxytolyl groups, improve aqueous solubility while maintaining potency. Solubility is quantified via HPLC or nephelometry, and bioactivity is validated through cell proliferation assays (e.g., IC50 values in cancer cell lines) .

Q. What strategies resolve contradictions in solubility-bioactivity trade-offs for therapeutic applications?

  • Methodological Answer : Introducing charged groups via O-alkylation of phenolic moieties enhances solubility without disrupting hydrophobic interactions critical for kinase activation. For example, methyl or ethyl ether derivatives of polar aryl groups maintain logP values <3 while achieving >90% inhibition in translation initiation assays. Parallel synthesis and quantitative structure-activity relationship (QSAR) modeling optimize these modifications .

Q. How do thiourea analogs compare to urea derivatives in terms of physicochemical and catalytic properties?

  • Methodological Answer : Thiourea derivatives (e.g., 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea) exhibit stronger hydrogen-bonding acidity due to the sulfur atom’s polarizability, which can enhance catalytic activity in certain ROP systems. Comparative studies using differential scanning calorimetry (DSC) and X-ray crystallography reveal differences in melting points (e.g., 152°C for thiourea vs. ~140°C for urea) and crystal packing, impacting their application in solid-state catalysis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea
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